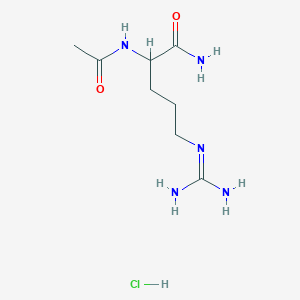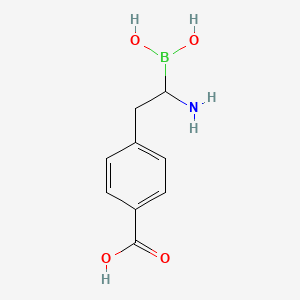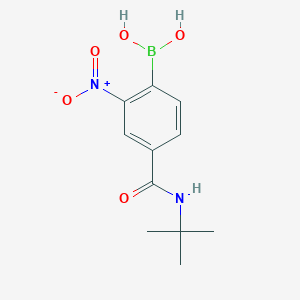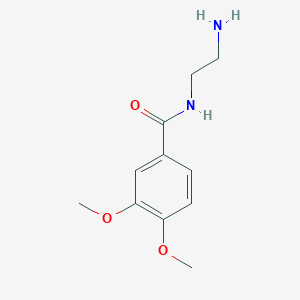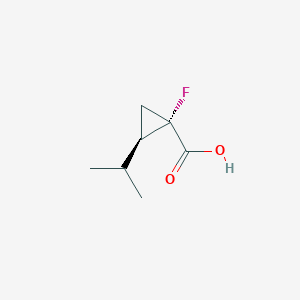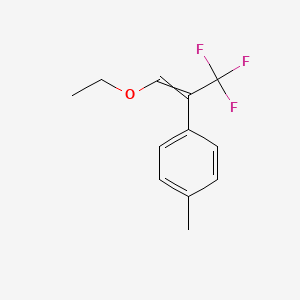
3-(4-(Tert-butyl)phenoxy)propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- is an organic compound with the molecular formula C13H20O3. It is known for its unique structure, which includes a propanediol backbone and a phenoxy group substituted with a tert-butyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
准备方法
The synthesis of 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- typically involves the reaction of 1,2-propanediol with 4-(1,1-dimethylethyl)phenol under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether bond. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
化学反应分析
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide
科学研究应用
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a drug delivery agent due to its biocompatibility.
Industry: It is employed in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
相似化合物的比较
Similar compounds to 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- include:
1,2-Propanediol, 3-phenoxy-: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but without the ether linkage, affecting its applications and reactions.
1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]acetate: Contains an acetate group, altering its solubility and reactivity
This compound’s unique structure and properties make it valuable in various scientific and industrial contexts, distinguishing it from its analogs.
属性
分子式 |
C13H20O3 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
3-(4-tert-butylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C13H20O3/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,14-15H,8-9H2,1-3H3 |
InChI 键 |
RQALAXUIVBCOQY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


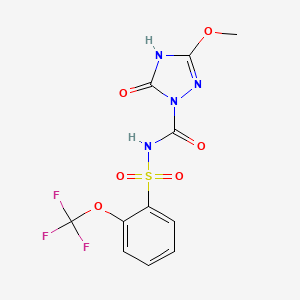
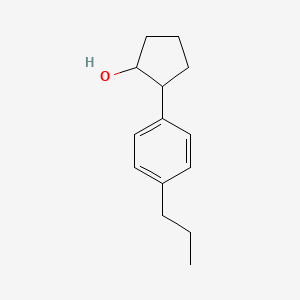
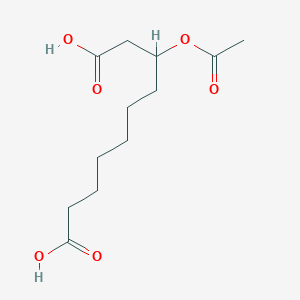



![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)
